2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid
Overview
Description
Preparation Methods
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid can be achieved through the reaction of phenol, trifluorotoluene, and chloroacetic acid . One method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for 24 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including nitration, hydrolysis, and coupling reactions. For example, nitration can be performed using mixed acids (HNO3/H2SO4) in a continuous flow droplet-based microreactor . Hydrolysis of certain derivatives can yield corresponding phenoxy acids . Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Scientific Research Applications
2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid has various applications in scientific research. It is used in the synthesis of other compounds, particularly in the field of organic chemistry . Its derivatives have been studied for their pharmacological activities, including potential analgesic properties . Additionally, it is used in the development of herbicides and plant growth regulators .
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes in plants, leading to the suppression of weed growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid can be compared with other similar compounds such as 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid . These compounds share similar structural features but may differ in their specific applications and effectiveness. For example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is also used in herbicide formulations but may have different reaction conditions and product yields .
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-7-2-1-5(16-4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMBWYINWAWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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